(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one
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Overview
Description
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by its conjugated diene system, hydroxyl group, and methoxy group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method allows for the selective formation of the desired conjugated diene system with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene system allows it to participate in pericyclic reactions, while the hydroxyl and methoxy groups enable hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3R,4Z,6E,8E)-3-hydroxy-2,2,4-trimethyl-10-oxazol-5-yl-deca-4,6,8-trienamide: This compound shares a similar conjugated diene system but has different functional groups and applications.
(4Z,6E,11E)-4,6,11-hexadecatrienal: Another compound with a conjugated diene system, used in pheromone studies.
Uniqueness
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and ability to participate in diverse chemical reactions make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4Z,6E)-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3/b6-5+,8-7- |
InChI Key |
LYACYGMZJJKSSN-MDAAKZFYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C=C/OC)\O |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C=COC)O |
Origin of Product |
United States |
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